molecular formula C15H12N2O2S B1350120 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid CAS No. 618382-85-7

2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

Cat. No. B1350120
M. Wt: 284.3 g/mol
InChI Key: QQNIWGQOALEFAX-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of a carboxylic acid group suggests that it may have acidic properties.


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reagents used. Pyrazole rings can undergo various reactions, including oxidation and reduction . Thiophene rings can also participate in various reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylic acid group suggests that it may have acidic properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Lignan Derivatives Synthesis : A study by Raghavendra et al. (2017) detailed the synthesis of various compounds, including those related to the structure , via Stobbe condensation. The compounds exhibited promising antifungal and antibacterial activity, as well as notable antioxidant properties Raghavendra et al., 2017.

Spectroscopic and Structural Analysis

  • Thiophene-based Azo Dyes : Karcı and Karcı (2012) synthesized novel thiophene-based bis-heterocyclic monoazo dyes, analyzing their solvatochromic behavior and tautomeric structures. This research highlights the utility of thiophene derivatives in developing new dyes with potential applications in materials science Karcı & Karcı, 2012.

Catalytic Applications and Computational Studies

  • Functionalized Thiophene Based Pyrazole Amides : Kanwal et al. (2022) focused on synthesizing pyrazole-thiophene-based amide derivatives using various methodologies. Their study also involved computational applications to investigate the electronic structure and non-linear optical (NLO) properties of these compounds, suggesting their potential in advanced materials science Kanwal et al., 2022.

Antimicrobial and Antifungal Activities

  • Synthesis of Bis-Pyrazolyl-Thiazoles : Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited potent anti-tumor activities. This indicates the potential of such compounds in developing new anticancer agents Gomha et al., 2016.

Decarboxylative Fluorination

  • Electron-Rich Heteroaromatic Carboxylic Acids Fluorination : Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, such as thiophene and pyrazole derivatives. This method provides a pathway for synthesizing fluorinated derivatives, which are valuable in pharmaceutical and agrochemical industries Yuan et al., 2017.

Safety And Hazards

The safety and hazards of this compound would need to be determined through specific testing. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

properties

IUPAC Name

2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-5-2-3-6-12(10)17-13(15(18)19)9-11(16-17)14-7-4-8-20-14/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNIWGQOALEFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377785
Record name 2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

CAS RN

618382-85-7
Record name 2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-METHYLPHENYL)-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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